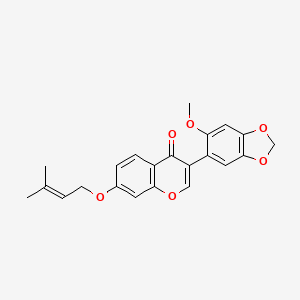

Maxima isoflavone C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Maxima isoflavone C is a naturally occurring compound belonging to the isoflavone class of flavonoids. Isoflavones are primarily found in leguminous plants and are known for their phytoestrogenic properties, which means they can mimic the action of estrogen in the human body. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone C typically involves the following steps:

Starting Materials: The synthesis begins with basic aromatic compounds such as benzopyran and benzodioxole derivatives.

Condensation Reactions: These starting materials undergo condensation reactions to form the core isoflavone structure.

Methoxylation and Prenylation: The addition of methoxy and prenyl groups is achieved through specific reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves:

Extraction from Natural Sources: Isoflavones are extracted from plants like soybeans using solvents such as ethanol or methanol.

Purification: The crude extract is purified using techniques like column chromatography to isolate this compound.

Chemical Synthesis: Large-scale chemical synthesis may be employed to meet higher demand, using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Maxima isoflavone C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into dihydroisoflavones.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the isoflavone ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Maxima isoflavone C has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.

Biology: Research has shown that this compound can influence cell signaling pathways and gene expression.

Medicine: Due to its phytoestrogenic properties, it is investigated for potential benefits in treating hormone-related conditions such as menopause and osteoporosis.

Industry: this compound is explored for its antioxidant properties, making it a candidate for use in food preservation and cosmetics.

Wirkmechanismus

Maxima isoflavone C exerts its effects through several mechanisms:

Estrogen Receptor Binding: It binds to estrogen receptors, mimicking the action of natural estrogen and influencing estrogen-responsive genes.

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.

Signal Transduction Modulation: It can modulate various signaling pathways, including those involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Maxima isoflavone C is compared with other isoflavones such as genistein, daidzein, and biochanin A:

Genistein: Similar to this compound, genistein has strong phytoestrogenic properties but differs in its specific molecular structure and potency.

Daidzein: Daidzein is another well-known isoflavone with similar health benefits but varies in its metabolic pathways and bioavailability.

Biochanin A: Biochanin A shares structural similarities with this compound but has distinct biological activities and applications.

This compound stands out due to its unique combination of methoxy and prenyl groups, which contribute to its specific chemical and biological properties.

Biologische Aktivität

Maxima isoflavone C, a compound belonging to the isoflavonoid family, has garnered attention for its diverse biological activities. Isoflavones are recognized for their potential health benefits, particularly in areas such as cancer prevention, cardiovascular health, and neuroprotection. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H20O6 and features a complex arrangement of hydroxyl and methoxy groups. This structural configuration is crucial for its biological activities, particularly its antioxidant and estrogenic properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : Isoflavones are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital in preventing cellular damage that can lead to chronic diseases.

- Estrogenic Activity : Similar to other isoflavones, this compound may interact with estrogen receptors, potentially offering benefits in hormone-related conditions such as menopausal symptoms and osteoporosis.

- Anti-Cancer Properties : Studies have shown that isoflavones can inhibit the proliferation of various cancer cell lines. This compound may contribute to this effect through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

Antiproliferative Effects :

A study investigated the antiproliferative effects of this compound on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells and 12 µM for PC-3 cells, indicating its potential as a therapeutic agent against these cancers. -

Mechanistic Insights :

Mechanistic studies revealed that this compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, it was found to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

Comparative Analysis with Other Isoflavones

The following table summarizes the biological activities of this compound compared to other well-known isoflavones:

| Compound Name | Antioxidant Activity | Estrogenic Activity | Anti-Cancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Genistein | High | Strong | High |

| Daidzein | Moderate | Moderate | Moderate |

| Biochanin A | High | Low | Moderate |

Eigenschaften

CAS-Nummer |

10489-51-7 |

|---|---|

Molekularformel |

C22H20O6 |

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

3-(6-methoxy-1,3-benzodioxol-5-yl)-7-(3-methylbut-2-enoxy)chromen-4-one |

InChI |

InChI=1S/C22H20O6/c1-13(2)6-7-25-14-4-5-15-19(8-14)26-11-17(22(15)23)16-9-20-21(28-12-27-20)10-18(16)24-3/h4-6,8-11H,7,12H2,1-3H3 |

InChI-Schlüssel |

HIMSTRVEHVBQCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.